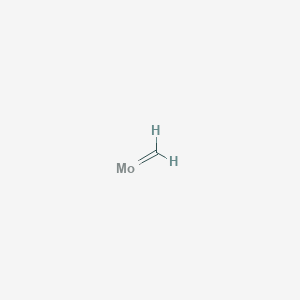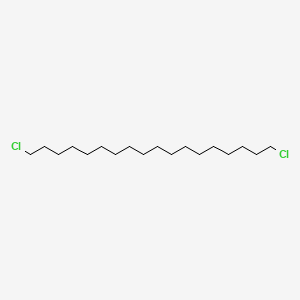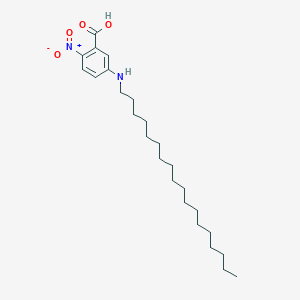
2-Naphthalenecarboxylic acid, 4-(acetyloxy)-6-fluoro-, ethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Naphthalenecarboxylic acid, 4-(acetyloxy)-6-fluoro-, ethyl ester is a chemical compound that belongs to the class of naphthalenecarboxylic acids. This compound is characterized by the presence of an acetyloxy group at the 4th position, a fluoro group at the 6th position, and an ethyl ester group. It is used in various scientific research applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalenecarboxylic acid, 4-(acetyloxy)-6-fluoro-, ethyl ester typically involves the esterification of 2-naphthalenecarboxylic acid with ethanol in the presence of an acid catalyst. The acetyloxy and fluoro groups are introduced through specific substitution reactions. The reaction conditions often require controlled temperatures and the use of solvents to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using automated reactors. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
2-Naphthalenecarboxylic acid, 4-(acetyloxy)-6-fluoro-, ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The fluoro and acetyloxy groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
科学的研究の応用
2-Naphthalenecarboxylic acid, 4-(acetyloxy)-6-fluoro-, ethyl ester is utilized in various scientific research fields, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Employed in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-Naphthalenecarboxylic acid, 4-(acetyloxy)-6-fluoro-, ethyl ester involves its interaction with specific molecular targets. The acetyloxy and fluoro groups play a crucial role in its reactivity and binding affinity. The compound may interact with enzymes or receptors, influencing various biochemical pathways.
類似化合物との比較
Similar Compounds
2-Naphthalenecarboxylic acid, 4-(acetyloxy)-6-methoxy-, ethyl ester: Similar structure but with a methoxy group instead of a fluoro group.
2-Naphthalenecarboxylic acid, 4-(acetyloxy)-6-chloro-, ethyl ester: Contains a chloro group instead of a fluoro group.
Uniqueness
The presence of the fluoro group in 2-Naphthalenecarboxylic acid, 4-(acetyloxy)-6-fluoro-, ethyl ester imparts unique chemical properties, such as increased reactivity and potential biological activity, distinguishing it from similar compounds.
特性
IUPAC Name |
ethyl 4-acetyloxy-6-fluoronaphthalene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FO4/c1-3-19-15(18)11-6-10-4-5-12(16)8-13(10)14(7-11)20-9(2)17/h4-8H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHJUTTVJWYGHON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C2C=C(C=CC2=C1)F)OC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(4-Methoxyphenyl)-3-[(propan-2-yl)amino]but-2-en-1-one](/img/structure/B14274961.png)
![5-(3-Fluorononyl)-2-[4-(heptyloxy)phenyl]pyridine](/img/structure/B14274966.png)

![N,N-Dimethyl-O-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethyl]-L-tyrosine](/img/structure/B14274987.png)



![Methyl 4-[(2,4-dichlorophenyl)methoxy]benzoate](/img/structure/B14275015.png)

![6,7,10-Trioxaspiro[4.5]decane, 8-(1-phenylethenyl)-](/img/structure/B14275035.png)
![(1R,2S)-2-[(2-bromophenyl)methyl]cyclohexan-1-ol](/img/structure/B14275047.png)
![4-Hydroxy-3-[3-(1-hydroxy-3,4-dioxonaphthalen-2-yl)-1,4-dioxonaphthalen-2-yl]naphthalene-1,2-dione](/img/structure/B14275050.png)
